N-(4-chlorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-27-20-12-24(13-21(26)23-16-9-7-15(22)8-10-16)17(11-19(20)25)14-28-18-5-3-2-4-6-18/h2-12H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBYMSREZADUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chlorophenyl group : Contributes to the lipophilicity and biological activity.
- Dihydropyridine core : Known for various pharmacological activities, particularly in cardiovascular and neuropharmacology.
- Methoxy and phenylsulfanyl substituents : These groups may enhance the compound’s interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values suggesting effective inhibition of bacterial growth .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated strong inhibitory effects, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
- Urease : Studies have reported significant urease inhibition, with some analogs showing IC50 values as low as 1.13 µM, indicating a potent effect compared to standard inhibitors .
Case Studies
- Antibacterial Screening : A study involving a series of synthesized compounds revealed that several exhibited strong antibacterial properties against specific strains. For example, compounds with similar structural motifs showed IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis and Salmonella typhi, highlighting their potential as therapeutic agents .
- Neuropharmacological Effects : Research into the neuropharmacological effects of related compounds suggests that they may enhance cognitive function through AChE inhibition. This is particularly relevant for developing treatments for cognitive disorders .
The mechanism through which this compound exerts its biological effects likely involves:
- Interaction with Enzymes : The compound may bind to active sites on enzymes like AChE and urease, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : Its structural features may allow it to modulate receptor activity in neuronal pathways, contributing to its potential cognitive-enhancing effects.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of acetamide- and heterocycle-containing molecules. Below is a detailed analysis of its key structural and functional distinctions from analogs described in the literature.
Structural Features and Substituent Effects
- Core Heterocycle: The dihydropyridinone core differentiates it from pyrido[4,3-d]pyrimidin derivatives (e.g., ’s 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride), which exhibit increased rigidity due to fused pyrimidine rings .
- Phenylsulfanylmethyl Group: Introduces steric bulk and sulfur-mediated metabolic resistance, contrasting with benzyl or alkyl substituents in analogs (e.g., ’s piperazine derivative) . 4-Chlorophenyl Acetamide: The chloro substituent may enhance binding to hydrophobic pockets in target proteins compared to non-halogenated phenyl groups (e.g., ’s dimethylphenoxy derivatives) .
Pharmacokinetic and Physicochemical Properties
While direct pharmacokinetic data for the compound are unavailable, comparisons can be inferred from structurally related molecules:
- Solubility : The 5-methoxy and phenylsulfanyl groups may reduce aqueous solubility compared to more polar analogs like N-(2,4-dichlorophenyl)acetamide hydrochloride (), which includes a charged hydrochloride salt .
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Accessibility : The compound’s lack of stereocenters (unlike ’s multi-chiral analogs) simplifies synthesis and scale-up .
- Druglikeness : Its molecular weight (~430 g/mol) and moderate lipophilicity align with Lipinski’s rules, suggesting favorable oral absorption compared to heavier analogs (e.g., ’s Compound 4 at ~650 g/mol) .
- Unresolved Questions : The impact of the phenylsulfanyl group on off-target interactions (e.g., glutathione conjugation) remains unexplored and warrants further study.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including:
- Temperature and pH : Maintaining temperatures between 60–80°C and neutral to slightly alkaline pH (7–9) improves yield and minimizes side reactions (e.g., hydrolysis of the sulfanyl group) .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility of intermediates and stabilize reactive intermediates during coupling steps .
- Catalysts : Use of mild bases (e.g., potassium carbonate) facilitates nucleophilic substitutions at the pyridine and acetamide moieties .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively isolates the final product, confirmed by TLC and HPLC (>95% purity) .
Q. Which spectroscopic techniques are most reliable for characterizing structural integrity?
Methodological Answer: A multi-technique approach is essential:
- NMR : H and C NMR identify key functional groups (e.g., methoxy at δ 3.8–4.0 ppm, dihydropyridinone carbonyl at δ 165–170 ppm). H-H COSY confirms spatial proximity of the phenylsulfanyl and chlorophenyl groups .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and S–C (650–700 cm) validate the core structure .
- X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between the dihydropyridinone and acetamide planes, critical for understanding conformational flexibility .
Q. How can researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for this compound) .
- pH Stability Studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–48 hours, followed by HPLC to detect degradation products (e.g., hydrolysis of the sulfanyl group at acidic pH) .
- Light Sensitivity : UV-Vis spectroscopy monitors absorbance shifts under UV light exposure (λ = 254 nm) to assess photodegradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to evaluate electronic effects on bioactivity .
- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Correlate IC values with substituent hydrophobicity (ClogP calculations) .
- Crystallographic Data : Compare binding modes of analogs with target proteins (e.g., via PDB deposition) to identify critical hydrogen-bonding interactions involving the dihydropyridinone oxygen .
Q. What computational strategies are effective for predicting binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2, EGFR). Prioritize conformations where the phenylsulfanyl group occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to identify key residues (e.g., Lys123 in EGFR) .
- QSAR Modeling : Train models with descriptors like molar refractivity and H-bond acceptors/donors to predict bioactivity across derivative libraries .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Re-analyze disputed batches via LC-MS to rule out impurities (e.g., residual starting materials) that may skew activity .
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets. For example, conflicting IC values may arise from differences in cell lines (HEK293 vs. HeLa) .
Data Contradiction Analysis Example
Issue : Conflicting reports on the compound’s solubility in aqueous buffers.
Resolution Strategy :
- Solvent Screening : Test solubility in DMSO/PBS mixtures (1–10% DMSO) using nephelometry.
- Surface Modification : Introduce PEGylated derivatives to improve hydrophilicity .
- Reference Validation : Cross-check with independent studies using identical buffers (e.g., pH 7.4 PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
